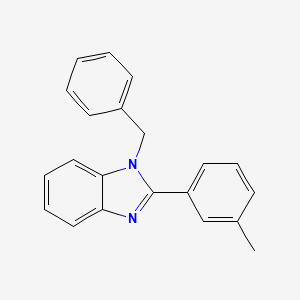![molecular formula C23H21N3O5S B3632589 (E)-3-(4-NITROPHENYL)-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE](/img/structure/B3632589.png)
(E)-3-(4-NITROPHENYL)-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE
Overview
Description
(E)-3-(4-NITROPHENYL)-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE is a complex organic compound characterized by its unique structural features. This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a nitrophenyl group, a phenethylamino group, and a sulfonylphenyl group, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-NITROPHENYL)-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Amidation: The formation of an amide bond between an amine and a carboxylic acid derivative.
Coupling Reaction: The final step involves coupling the nitrophenyl and sulfonylphenyl intermediates through a propenamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-NITROPHENYL)-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
(E)-3-(4-NITROPHENYL)-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-(4-NITROPHENYL)-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the sulfonylphenyl group can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Phenethylamine: A simple amine with a phenethyl group.
Sulfonamide: Compounds containing a sulfonyl group attached to an amine.
Uniqueness
(E)-3-(4-NITROPHENYL)-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-3-(4-nitrophenyl)-N-[4-(2-phenylethylsulfamoyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5S/c27-23(15-8-19-6-11-21(12-7-19)26(28)29)25-20-9-13-22(14-10-20)32(30,31)24-17-16-18-4-2-1-3-5-18/h1-15,24H,16-17H2,(H,25,27)/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZHQXIYUIKQJU-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[[(2-Bromobenzoyl)amino]thioxomethyl]amino]-4-chloro-benzoic acid](/img/structure/B3632507.png)
![3-cyclopentyl-2-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B3632509.png)
![2-{3-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}-N-(2-thienylmethyl)acetamide](/img/structure/B3632512.png)

![(5Z)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-1-(furan-2-ylmethyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3632522.png)
![N-(2-furylmethyl)-2-({4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B3632526.png)
![N-[4-[(3-methylphenyl)carbamoyl]phenyl]-4-phenyloxane-4-carboxamide](/img/structure/B3632531.png)

![N-(2-bromo-4,5-dimethylphenyl)-2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3632544.png)
![3-(1,3-benzodioxol-5-ylmethyl)-2-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}-4(3H)-quinazolinone](/img/structure/B3632551.png)
![N-[4-(acetylamino)phenyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3632554.png)
![5-iodo-2-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B3632575.png)
![ethyl {2-iodo-6-methoxy-4-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetate](/img/structure/B3632580.png)

